Ryanodyl 3-(pyridine-3-carboxylate)

Ryanodine receptor Binding affinity RyR pharmacology

Ryanodyl 3-(pyridine-3-carboxylate) (CAS 137441-82-8) is a naturally occurring ryanoid diterpenoid isolated as a minor component from Ryania speciosa insecticide. It is characterized by a pyridine-3-carboxylate ester at the C-3 position of the ryanodol core, in contrast to the pyrrole-2-carboxylate ester present in the principal insecticidal constituent ryanodine.

Molecular Formula C26H35NO9
Molecular Weight 505.6 g/mol
Cat. No. B12683768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRyanodyl 3-(pyridine-3-carboxylate)
Molecular FormulaC26H35NO9
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O
InChIInChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16?,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1
InChIKeyBLVJZMYEPDTENS-CWROLJMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ryanodyl 3-(pyridine-3-carboxylate): Informational Baseline for Scientific Procurement of a Structurally Distinctive Ryanoid


Ryanodyl 3-(pyridine-3-carboxylate) (CAS 137441-82-8) is a naturally occurring ryanoid diterpenoid isolated as a minor component from Ryania speciosa insecticide [1]. It is characterized by a pyridine-3-carboxylate ester at the C-3 position of the ryanodol core, in contrast to the pyrrole-2-carboxylate ester present in the principal insecticidal constituent ryanodine [1]. This compound has been assigned the MeSH Unique ID C073089 and is classified under Nicotinic Acids / Ryanodine analogs & derivatives [2].

Why Ryanodine or Other Ryanoids Cannot Be Substituted for Ryanodyl 3-(pyridine-3-carboxylate)


Within the ryanoid class, minor structural modifications at the C-3 ester position produce dramatic differences in both receptor binding affinity and biological activity [1]. Specifically, replacing the pyrrole-2-carboxylate of ryanodine with a pyridine-3-carboxylate (as in ryanodyl) results in a >150-fold reduction in affinity for the vertebrate skeletal muscle ryanodine receptor (RyR) and loss of insecticidal and mammalian toxicological activity [1][2]. Consequently, ryanodyl cannot substitute for ryanodine in functional assays, nor can ryanodine serve as an inactive control where ryanodyl is required. The following evidence sections provide the quantitative basis for this differentiation.

Ryanodyl 3-(pyridine-3-carboxylate) Quantitative Evidence Guide: Verified Differentiation Dimensions vs. Comparators


Ryanodine Receptor Binding Affinity: K_D Comparison with Ryanodine

Ryanodyl 3-(pyridine-3-carboxylate) (designated 'ryanodyl nicotinate') exhibits a K_D of 1100 nM for rabbit skeletal muscle RyR and 1400 nM for chicken skeletal muscle RyR, compared to ryanodine K_D values of 7 nM (rabbit) and 6–7 nM (chicken) determined in the same study [1]. This represents an approximately 157- to 200-fold reduction in receptor binding affinity.

Ryanodine receptor Binding affinity RyR pharmacology

Concentration in Ryania Insecticide: Quantitative Abundance Relative to Ryanodine

In a comprehensive HPLC and ¹H NMR analysis of commercial Ryania insecticide, ryanodyl 3-(pyridine-3-carboxylate) was quantified at 42–58 ppm (w/w), whereas ryanodine—the primary active constituent—was present at 450–600 ppm [1]. This represents an approximately 10-fold lower abundance for ryanodyl in the natural product mixture.

Botanical insecticide Quality control Analytical standard

Insecticidal Activity: Direct Comparison with Ryanodine in Housefly and Flour Beetle Assays

Ryanodyl 3-(pyridine-3-carboxylate) was found to be 'essentially inactive' compared with ryanodine for insecticidal activity against adult Musca domestica (housefly) and Tribolium castaneum (flour beetle) larvae [1]. In contrast, ryanodine exhibits injected LD50 values of 0.39–0.45 µg/g in housefly adults when co-administered with piperonyl butoxide [2]. No mortality was observed for ryanodyl at the highest doses tested in the same experimental system [1].

Insecticide development Structure-activity relationship Musca domestica

Mammalian Toxicity: Differential Safety Profile Relative to Ryanodine in Mice

When tested for acute intraperitoneal toxicity in mice, ryanodyl 3-(pyridine-3-carboxylate) was 'essentially inactive,' producing no observable mortality at doses where ryanodine is acutely toxic [1]. Ryanodine has been reported to produce toxicity in mice upon intraperitoneal administration, consistent with its potent activity at the mammalian RyR [2]. This differential toxicity profile directly reflects the reduced receptor binding affinity of ryanodyl.

Mammalian toxicity Safety assessment Selective toxicity

Ryanodyl 3-(pyridine-3-carboxylate) Best Research and Industrial Application Scenarios


Negative Control for Insect Ryanodine Receptor (RyR) Target-Validation Studies

Ryanodyl 3-(pyridine-3-carboxylate), with its confirmed lack of insecticidal activity against Musca domestica and Tribolium castaneum [1], serves as the optimal genetically matched negative control for insect RyR functional assays. Its near-identical structure to ryanodine (pyridine-3-carboxylate vs. pyrrole-2-carboxylate) eliminates confounding variables associated with solvent controls or structurally unrelated compounds [2].

Certified Reference Material for Ryania Insecticide Quality Control Analysis

With a verified concentration of 42–58 ppm in Ryania insecticide [1], ryanodyl 3-(pyridine-3-carboxylate) is an essential analytical reference standard for HPLC/¹H NMR-based batch-to-batch quality control of botanical Ryania formulations. Its presence and quantification serve as a marker for product authenticity and consistency.

Structure-Activity Relationship (SAR) Probe for Ryanodine Binding Site Elucidation

The ~157-fold reduction in RyR binding affinity resulting from the pyrrole→pyridine substitution [1] makes ryanodyl 3-(pyridine-3-carboxylate) a powerful SAR tool. Its use enables researchers to isolate the specific contribution of the pyrrole-2-carboxylate moiety to high-affinity RyR binding, informing rational design of selective ryanoid-based insecticides [2].

In Vivo Negative Control for Mammalian Safety Assessment of Ryanoid Insecticides

Owing to its demonstrated lack of acute mammalian toxicity when administered intraperitoneally to mice [1], ryanodyl 3-(pyridine-3-carboxylate) is uniquely suited as a negative control in in vivo toxicological studies aimed at differentiating target-mediated (RyR) toxicity from off-target effects in lead ryanoid insecticide candidates [2].

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